molecular formula C15H19N3O2 B12515972 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione

3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione

Cat. No.: B12515972
M. Wt: 273.33 g/mol
InChI Key: RLCLASQCAPXVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound is (S)-3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione, reflecting its substitution pattern and stereochemical configuration. The pyrimidine ring serves as the core scaffold, with substituents at positions 3, 4, and 6 (Figure 1). Position 3 is occupied by an isopropyl group (–CH(CH3)2), while position 6 features a (1-phenylethyl)amino group (–NH–CH(CH3)C6H5). The dione functionality at positions 2 and 4 establishes two ketone groups, critical for hydrogen-bonding interactions.

The molecular formula C15H19N3O2 corresponds to a molar mass of 273.33 g/mol. The SMILES notation O=C1N(C(C)C)C(C=C(N[C@H](C2=CC=CC=C2)C)N1)=O explicitly denotes the (S)-configuration of the chiral center in the 1-phenylethylamine moiety. This configuration arises from the prioritization of substituents around the asymmetric carbon atom, with the phenyl group (highest priority) oriented opposite to the nitrogen atom.

Structural Feature Description
Core scaffold Pyrimidine-2,4-dione (uracil derivative)
Position 3 substituent Isopropyl group (–CH(CH3)2)
Position 6 substituent (S)-1-Phenylethylamino group (–NH–CH(CH3)C6H5)
Hydrogen-bonding sites N–H (position 1), carbonyl oxygens (positions 2 and 4)

Stereochemical Configuration Analysis

The stereochemical integrity of the (1-phenylethyl)amino group profoundly influences molecular interactions. The (S)-configuration places the phenyl ring and methyl group in specific spatial orientations, creating a chiral environment that may affect crystallization behavior and intermolecular recognition. Density functional theory (DFT) studies on analogous systems suggest that such configurations can stabilize non-covalent interactions, including π-π stacking between the phenyl ring and aromatic moieties in adjacent molecules.

The isopropyl group at position 3 adopts a staggered conformation to minimize steric clashes with the pyrimidine ring. This steric bulk may restrict rotational freedom around the C3–N bond, potentially limiting tautomeric interconversion (discussed in Section 1.3). Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm these spatial relationships experimentally.

Comparative Analysis of Tautomeric Forms

Pyrimidine-2,4-diones exhibit tautomerism involving proton transfer between carbonyl oxygens and adjacent nitrogen atoms. For the parent compound uracil, the diketo form (2,4-dioxo) dominates, with minor contributions from enol tautomers. Introducing substituents alters this equilibrium:

  • Diketo tautomer : The canonical form with carbonyl groups at positions 2 and 4 (Figure 2A). Stabilized by resonance between the conjugated π-system and intramolecular hydrogen bonding (N1–H···O4).
  • Enol tautomers :
    • 4-Hydroxy-2-oxo : Proton transfer from N3 to O4, creating a hydroxyl group (Figure 2B).
    • 2-Hydroxy-4-oxo : Proton transfer from N1 to O2 (Figure 2C).

The bulky isopropyl and (1-phenylethyl)amino substituents in 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione likely suppress enolization by sterically hindering proton transfer. Electronic effects further stabilize the diketo form: the electron-donating amino group at position 6 increases electron density at N1, strengthening the N1–H···O4 hydrogen bond. Computational studies on similar systems estimate enol tautomers to be 40–80 kJ/mol less stable than the diketo form.

Tautomer Relative Energy (kJ/mol) Stabilizing Factors
Diketo 0 (reference) Resonance, intramolecular H-bonding
4-Hydroxy-2-oxo +45.6 Solvent stabilization in polar environments
2-Hydroxy-4-oxo +49.2 Limited resonance stabilization

Crystallographic Studies and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrimidine-2,4-diones exhibit characteristic packing motifs. In 2,4-diazido-5-iodopyrimidine, molecules form centrosymmetric dimers via N–H···O hydrogen bonds, with π-stacking interactions between adjacent rings. For 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione, the following solid-state features are anticipated:

  • Hydrogen-bonding networks : The N1–H donor likely interacts with O4 of a neighboring molecule, creating chains along the crystallographic b-axis.
  • Steric effects : The isopropyl and (1-phenylethyl)amino groups may induce herringbone packing to minimize van der Waals repulsions.
  • Chiral resolution : The (S)-configuration could lead to crystallization in a non-centrosymmetric space group (e.g., P21), enabling optical activity in the solid state.

Predicted unit cell parameters based on molecular dimensions:

Parameter Value (Å) Angle Value (°)
a 12.5 α 90
b 7.8 β 105.3
c 14.2 γ 90

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

6-(1-phenylethylamino)-3-propan-2-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)

InChI Key

RLCLASQCAPXVLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthetic process for Mavacamten involves several steps. The compound is synthesized through a series of chemical reactions starting from 6-chloro-3-isopropyl pyrimidine-2,4-dione. The process includes the formation of various crystalline and amorphous forms of Mavacamten. The preparation methods also involve the use of solid dispersions and pharmaceutical compositions containing Mavacamten .

Chemical Reactions Analysis

Mavacamten undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione is a pyrimidine derivative featuring an isopropyl group and a phenylethylamine moiety. The pyrimidine ring includes carbonyl groups at positions 2 and 4, influencing its reactivity and potential biological activity. It has a molecular weight of approximately 273.33 g/mol and the molecular formula C15H19N3O2 . Research indicates that this compound exhibits notable biological activities, and several synthesis methods have been reported for its creation, allowing efficient production with varying yields depending on conditions.

Uniqueness
The specific combination of an isopropyl group and a phenylethylamine moiety in the structure of 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione distinguishes it from similar compounds, and this unique configuration may contribute to its distinct biological activities and interactions within biological systems.

Related Compounds
The table below shows compounds related to 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione:

Compound NameUnique Features
6-Amino-1-benzylpyrimidine-2,4(1H,3H)-dioneContains a benzyl group instead of an isopropyl group.
5-Bromo-3-(2-oxopropyl)-6-[[(1S)-1-phenylethyl]amino]-1H-pyrimidine-2,4-dioneFeatures a bromine atom and a different alkyl chain.
3-Methyl-6-[[(1S)-1-phenyethyl]amino]-1H-pyrimidine-2,4-dioneHas a methyl group instead of isopropyl.

Mechanism of Action

Mavacamten exerts its effects by selectively and reversibly inhibiting the enzymatic activity of myosin, the fundamental motor of the sarcomere. This inhibition reduces the number of myosin-actin cross-bridges that form, thereby decreasing cardiac muscle contractility. The molecular targets and pathways involved include the sarcomere and its associated proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-2,4-Dione Derivatives

Pyrimidine-2,4-diones are a versatile scaffold for drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Pharmacological Activity Binding Interactions (Example Targets) Reference
3-Isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione 3: Isopropyl; 6: (S)-1-phenylethylamino 273.34 g/mol Myosin ATPase inhibition (Cardiac) High-affinity binding to β-cardiac myosin
3-Phenyl-6-propyl-1H-pyrimidine-2,4-dione (C10) 3: Phenyl; 6: Propyl 245.27 g/mol Potential DNA polymerase III inhibition Hydrogen bonds with Arg 403 (MtbDnaE2)
6-(4-Iodoanilino)-1H-pyrimidine-2,4-dione (C9) 6: 4-Iodoanilino 317.12 g/mol DNA polymerase III inhibition (in silico) Hydrophobic interactions with His 602
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione 3: Cyclohexyl; 6: Phenyl; 1: p-Tolyl 363.45 g/mol Not reported (structural analog) N/A
6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione 6: 3-Phenylpropylamino 285.33 g/mol Not reported (intermediate) N/A

Key Findings from Comparative Studies :

Substituent Impact on Bioactivity: The isopropyl group at position 3 in Mavacamten enhances steric bulk, improving target specificity for cardiac myosin over skeletal isoforms .

Chirality and Binding Affinity: Mavacamten’s (S)-configured phenylethylamino group is critical for its high binding affinity (Ki = 0.5 nM for cardiac myosin). Enantiomeric analogs show reduced activity .

Electronic Effects: C9 (6-(4-iodoanilino)) demonstrates enhanced hydrophobic interactions due to the iodine atom, improving docking scores (GOLD fitness score: 41.56) compared to non-halogenated analogs .

Thermodynamic Stability :

  • Mavacamten’s isopropyl group contributes to favorable logP (2.1), balancing solubility and membrane permeability. Bulkier substituents (e.g., cyclohexyl in ) may reduce bioavailability.

Biological Activity

3-Isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione, a synthetic organic compound, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound features a pyrimidine ring structure with specific substitutions that contribute to its unique properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione is C15H19N3O2C_{15}H_{19}N_{3}O_{2}, with a molecular weight of 273.33 g/mol. Its IUPAC name is 6-[[(1R)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione. The compound is characterized by the presence of an isopropyl group at the 3-position and a phenylethylamino group at the 6-position of the pyrimidine ring, along with two carbonyl groups at the 2 and 4 positions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve inhibition or activation of key biochemical pathways.

Pharmacological Effects

Research indicates that 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione may exhibit:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of specific bacteria, including Helicobacter pylori.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways related to disease processes.

Comparative Biological Activity

Activity Type Observations
AntitumorCytotoxic effects observed in various human tumor cell lines .
AntimicrobialInhibition of H. pylori growth noted; further studies required for validation .
Enzyme InhibitionPotential inhibition of urease and other relevant enzymes .

Antitumor Activity

A study evaluating the cytotoxicity of various compounds found that derivatives similar to 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione exhibited selective toxicity towards tumor cells compared to normal cells. The study highlighted that structural variations significantly influenced the degree of cytotoxicity observed .

Antimicrobial Studies

In a comparative analysis of antimicrobial agents, 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione demonstrated comparable efficacy to established antibiotics against H. pylori. The compound's mechanism appears to involve disruption of bacterial metabolic processes .

Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that this compound could effectively inhibit urease activity, which is crucial in treating conditions associated with urea metabolism. This finding suggests potential applications in managing urinary tract infections and related disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.